5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine

Medicinal Chemistry Physicochemical Properties Drug Design

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 40851-92-1) is a strategic halogenated building block for medicinal chemistry. Its enhanced lipophilicity (cLogP 1.49) vs. non-halogenated analogs optimizes permeability. Validated for potent kinase inhibition (e.g., MLK3, AXL, Aurora-A) and ideal for purine-mimetic PROTAC design. Compatible with sustainable, high-yield mechanochemical synthesis.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 40851-92-1
Cat. No. B1366616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
CAS40851-92-1
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CC(=N2)Cl
InChIInChI=1S/C7H6ClN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11)
InChIKeyYATVGOHRVZELJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 40851-92-1) for Research and Procurement


5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 40851-92-1) is a halogenated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. This scaffold serves as a purine isostere, making it a valuable pharmacophore in medicinal chemistry [1]. The molecule contains a chlorine atom at the 5-position and a methyl group at the 2-position, with a molecular formula of C7H6ClN3 and a molecular weight of 167.60 g/mol . It is typically supplied as a solid with a standard purity of ≥98% and a recommended storage temperature of 4°C . Its primary utility lies in its role as a versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors, and as a screening compound in drug discovery programs .

Why Generic Imidazopyridine Substitution is Inadequate for 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine


In-class substitution within the imidazo[4,5-b]pyridine family is not straightforward due to the profound impact of specific substituents on both physicochemical properties and biological activity. The 5-chloro substituent significantly alters the electronic properties of the aromatic system and, more importantly, the compound's lipophilicity. For instance, the presence of the chlorine atom increases the calculated LogP by approximately 0.6 units compared to the unsubstituted 2-methyl analog, directly affecting membrane permeability and off-target binding profiles . Furthermore, SAR studies on related scaffolds demonstrate that halogen substitution (Cl vs. Br vs. H) is a critical determinant of kinase selectivity and potency, meaning a generic imidazopyridine core cannot replicate the specific interaction profile conferred by the 5-chloro-2-methyl pattern [1]. Therefore, for applications requiring precise control over molecular properties or target engagement, 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine is not interchangeable with other analogs.

Quantitative Differentiation Evidence for 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 40851-92-1)


Lipophilicity Advantage: cLogP Comparison of 5-Chloro vs. Unsubstituted Analog

The 5-chloro substituent on the imidazo[4,5-b]pyridine core provides a measurable and significant increase in lipophilicity relative to the unsubstituted 2-methyl analog. This property is a key determinant of passive membrane permeability and can influence a compound's pharmacokinetic profile. The calculated partition coefficient (cLogP) for 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine is reported as 1.49 . In comparison, the cLogP for the direct analog, 2-methyl-3H-imidazo[4,5-b]pyridine (CAS 68175-07-5), which lacks the 5-chloro group, is reported as 1.0 .

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Efficiency: Mechanochemical Synthesis Achieves 80% Yield with Low E-Factor

A mechanochemical synthesis route for 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine has been reported, offering a significant advantage in efficiency and sustainability over traditional solution-phase methods. This method, involving high-speed ball milling of 2-amino-3-chloro-5-nitropyridine with acetamide derivatives, proceeds without the need for solvents and achieves an 80% yield . This process is characterized by an E-factor of less than 5, which is considerably lower than that of conventional synthetic routes to similar heterocycles, which often rely on multiple solvent-intensive steps .

Green Chemistry Process Chemistry Synthetic Methodology

Reactivity Differentiation: Regioselectivity of Halogenation in Imidazo[4,5-b]pyridine Scaffolds

The position of the halogen substituent on the imidazo[4,5-b]pyridine core is critical for downstream reactivity and biological activity. A review of synthetic approaches confirms that 5-chloro-substituted derivatives, like the target compound, are distinct from 6-chloro- or 5,6-dichloro- analogs in their chemical behavior [1]. Furthermore, SAR studies demonstrate that the 5-position is a key site for modulating target selectivity. For example, in a series of Aurora kinase inhibitors, the presence of a 5-chloro group, as opposed to a 5-bromo group or no halogen, led to a marked shift in selectivity profiles between Aurora-A and Aurora-B isoforms [2].

Organic Synthesis Halogenation Structure-Activity Relationship

Kinase Inhibition Scaffold Validation: Imidazo[4,5-b]pyridine Core Delivers Nanomolar Potency

The imidazo[4,5-b]pyridine scaffold, which is the core of the target compound, has been validated as a privileged structure for kinase inhibition, achieving high potency across multiple targets. This provides a class-level benchmark for the compound's potential. For example, a series of 3H-imidazo[4,5-b]pyridine derivatives were developed as MLK3 inhibitors, with several compounds exhibiting IC50 values in the low nanomolar range, specifically compounds 9a, 9e, and 9j achieving IC50 values of 6 nM, 6 nM, and 8 nM, respectively [1]. Another study identified a 2,6-disubstituted imidazo[4,5-b]pyridine (compound 28) as a potent TAM inhibitor with an IC50 of 0.77 nM against AXL [2].

Kinase Inhibitors Drug Discovery Cancer Therapeutics

Validated Research and Industrial Application Scenarios for 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine


Lead Optimization in Kinase Inhibitor Drug Discovery Programs

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine serves as an optimal starting scaffold for structure-activity relationship (SAR) studies in kinase inhibitor projects. Its enhanced lipophilicity (cLogP 1.49) compared to the non-halogenated core provides a favorable starting point for optimizing cell permeability. The validated class-level potency of the imidazo[4,5-b]pyridine scaffold, achieving IC50 values in the low nanomolar range against targets like MLK3 and AXL [1], supports its use in hit-to-lead campaigns. Furthermore, the 5-chloro position is a known modulatory site for achieving isoform selectivity, as demonstrated in the development of Aurora-A selective inhibitors [2]. This makes the compound a strategic choice for medicinal chemists aiming to develop potent and selective clinical candidates.

Green Chemistry-Driven Synthesis and Process Development

For process chemists and procurement specialists focused on sustainable manufacturing, 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a compelling building block due to its compatibility with modern, green synthetic methodologies. The availability of a mechanochemical synthesis route that delivers an 80% yield with an E-factor of less than 5 presents a significant advantage over traditional solvent-based routes. This translates to lower production costs, reduced hazardous waste generation, and a more secure supply chain for larger-scale projects. Procuring this compound supports research programs aligned with green chemistry principles and facilitates more environmentally responsible scale-up activities.

Development of Purine Isosteres for Targeted Protein Degradation (TPD)

The imidazo[4,5-b]pyridine core is an established isostere of the purine ring system [3], a fundamental motif in biology (e.g., ATP, GTP). 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, with its specific halogen substitution, is an ideal building block for creating novel purine mimetics. This is particularly relevant in the design of heterobifunctional degraders (PROTACs), where a purine-mimicking ligand can recruit an E3 ligase or bind a target protein. Its distinct regiochemistry (5-chloro vs. 6-chloro) [4] allows for precise spatial orientation of linker attachment, a critical parameter for successful ternary complex formation and efficient target degradation.

Physicochemical Property Screening in Drug Discovery

As a well-characterized small molecule with documented physicochemical properties, including a precise cLogP (1.49), TPSA (41.57 Ų), and aqueous solubility (LogS -2.81; 0.257 mg/mL) , 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine is an excellent candidate for inclusion in fragment-based or small-molecule screening libraries. Its properties adhere to Lipinski's Rule of Five, and its specific substitution pattern offers a defined chemical starting point for virtual screening and docking studies. Researchers can utilize this compound to benchmark computational models or as a core scaffold for generating focused libraries with predictable drug-like properties.

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